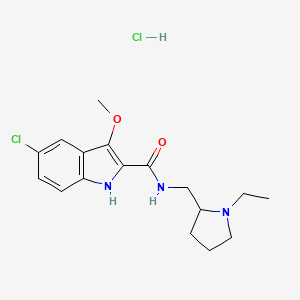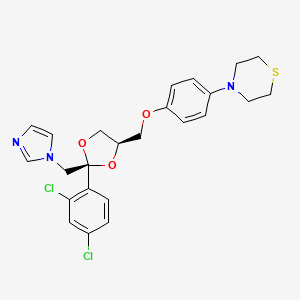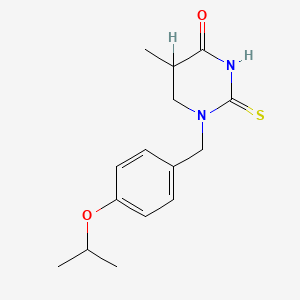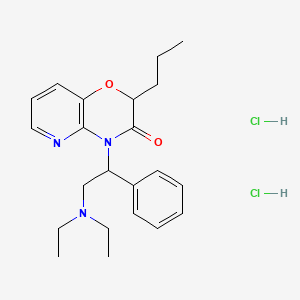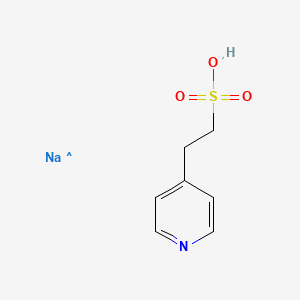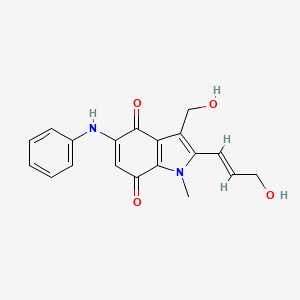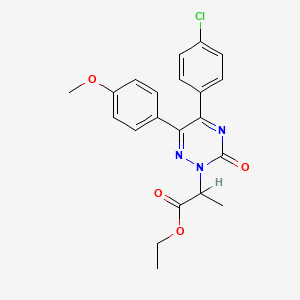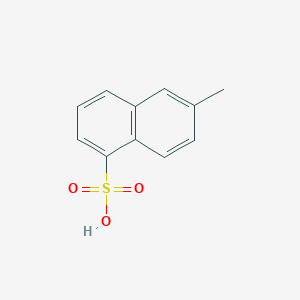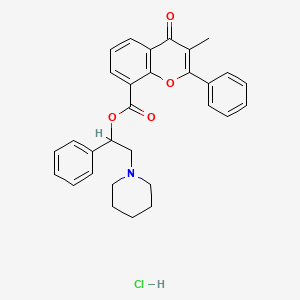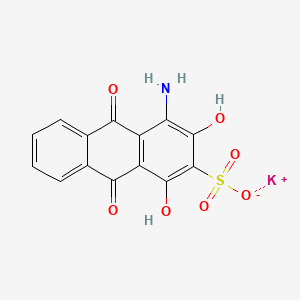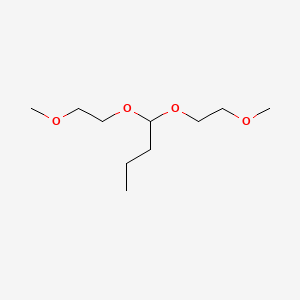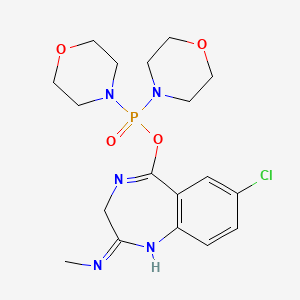
7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the benzodiazepine core: This step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with a methylamine source under acidic or basic conditions.
Introduction of the phosphinate group: The phosphinate moiety is introduced through a reaction with di(4-morpholinyl)phosphinic chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phosphinate groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzodiazepine analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding properties and effects.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for neurological disorders.
Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The phosphinate group may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar therapeutic uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Uniqueness
7-Chloro-2-(methylamino)-3H-1,4-benzodiazepin-5-yl di(4-morpholinyl)phosphinate is unique due to the presence of the phosphinate group, which may confer distinct chemical and biological properties compared to other benzodiazepines. This structural feature could lead to differences in its pharmacological profile, making it a valuable compound for further research and development.
Properties
CAS No. |
59318-14-8 |
|---|---|
Molecular Formula |
C18H25ClN5O4P |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
7-chloro-5-dimorpholin-4-ylphosphoryloxy-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
InChI |
InChI=1S/C18H25ClN5O4P/c1-20-17-13-21-18(15-12-14(19)2-3-16(15)22-17)28-29(25,23-4-8-26-9-5-23)24-6-10-27-11-7-24/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
InChI Key |
LJICIVONMGJXQV-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)OP(=O)(N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



